molecular formula C15H18N2O2 B11859636 Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B11859636
M. Wt: 258.32 g/mol
InChI Key: ZXMLRBAAFHASAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Quinoline Derivatives in Medicinal Chemistry

Quinoline derivatives have played a transformative role in medicinal chemistry since the isolation of quinine from cinchona bark in the early 19th century. This alkaloid became the cornerstone of antimalarial therapy, with its synthetic analog chloroquine dominating mid-20th-century treatment protocols. The quinoline scaffold’s versatility stems from its ability to accommodate diverse functional groups while maintaining aromatic stability, enabling targeted modifications for enhanced bioactivity.

The 4-aminoquinoline subclass, exemplified by chloroquine, demonstrated how side-chain alterations could optimize drug efficacy and reduce toxicity. Subsequent derivatives like mefloquine and halofantrine further illustrated the scaffold’s adaptability, though resistance issues necessitated continuous structural innovation. Beyond antimalarials, quinoline-based compounds have shown promise as antibacterial agents (e.g., ciprofloxacin analogs), anticancer therapies, and neuroprotective agents. This pharmacological diversity arises from the scaffold’s capacity to interact with multiple biological targets, including enzymes involved in oxidative stress and neurotransmitter regulation.

Rationale for Investigating Ethyl 6-Ethyl-4-(Methylamino)quinoline-3-Carboxylate

This compound represents a structurally novel quinoline derivative with three critical modifications:

  • C3 Ethyl Carboxylate Ester : Introduces potential hydrolytic lability for prodrug activation.
  • C4 Methylamino Group : Enhances hydrogen-bonding capacity compared to unsubstituted amines.
  • C6 Ethyl Substituent : Modifies electron density across the aromatic system.

These substitutions position the compound within a strategic chemical space between classical antimalarial quinolines and modern neuroprotective agents. The ethyl carboxylate group may improve blood-brain barrier penetration compared to polar carboxylates, while the methylamino moiety could facilitate interactions with enzyme active sites through both hydrogen bonding and hydrophobic effects.

Table 1 : Structural Comparison of Select Quinoline Derivatives

Compound C3 Substituent C4 Substituent C6 Substituent Primary Indication
Chloroquine Chlorine Diethylamine H Malaria
Mefloquine CF3 Piperidine H Malaria
8-Hydroxyquinoline OH H H Metal chelation
Ethyl 6-ethyl-4-(methylamino)... Ethyl carboxylate Methylamino Ethyl Experimental (This work)

This derivative’s structural profile suggests potential dual functionality: the carboxylate ester could enable antioxidant activity via electron transfer mechanisms, while the methylamino group may facilitate enzyme inhibition. Molecular modeling studies of analogous compounds indicate that such substitutions can enhance binding to both oxidative stress regulators (e.g., MAO-B) and microbial targets.

The compound’s ethyl groups introduce steric effects that may reduce off-target interactions compared to bulkier analogs, while maintaining sufficient hydrophobicity for membrane permeation. Current research priorities include evaluating its capacity to inhibit pathogen heme polymerization (critical in malaria) or modulate neuronal oxidative pathways, building on established quinoline pharmacodynamics.

Structural Analysis :

  • Aromatic System : The quinoline core maintains π-π stacking potential with biological targets.
  • Substituent Electronics : Electron-donating ethyl and methylamino groups increase electron density at C4/C6, potentially enhancing radical scavenging.
  • Stereoelectronic Effects : The carboxylate ester’s orientation may influence binding pocket accommodation in target enzymes.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-4-10-6-7-13-11(8-10)14(16-3)12(9-17-13)15(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17)

InChI Key

ZXMLRBAAFHASAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an enamine intermediate, followed by thermal cyclization. In a representative procedure, (6-ethylphenylamino)methylene malonic acid diethyl ester is heated in diphenylether under reflux (260–280°C), leading to cyclodehydration and formation of the quinoline core. The 4-hydroxy intermediate is subsequently functionalized via phosphorylation or direct amination.

Key Parameters:

  • Solvent : High-boiling solvents like diphenylether facilitate reflux without decomposition.

  • Yield : Typical yields for analogous compounds range from 70–75%, as seen in the synthesis of ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

  • Limitations : The high temperatures may degrade sensitive substituents, necessitating protective group strategies.

Post-Cyclization Functionalization

The 4-hydroxy group is converted to the methylamino moiety via a two-step process:

  • Chlorination : Treatment with POCl₃ or PCl₅ converts the hydroxyl group to a chloride.

  • Amination : Reaction with methylamine in the presence of a base (e.g., K₂CO₃) yields the methylamino substituent.

Rh(II)-Catalyzed Cyclization of Indoles and Halodiazoacetates

A modern approach leverages Rh(II) catalysts to construct the quinoline ring from indole precursors. This method offers superior regiocontrol and milder conditions compared to traditional cyclizations.

Reaction Design

This compound can be synthesized by reacting 5-ethylindole with bromodiazoacetate (Br-EDA) in the presence of Rh₂(esp)₂ (0.01 mmol) and Cs₂CO₃ (1.3 mmol) in CH₂Cl₂ at room temperature. The reaction proceeds via a [4+2] cycloaddition, forming the quinoline skeleton with simultaneous introduction of the ester group.

Optimization Insights:

  • Catalyst Loading : Rh₂(esp)₂ at 1 mol% ensures efficient cyclization without side reactions.

  • Yield : Analogous reactions achieve yields up to 98% for ethyl 6-methoxyquinoline-3-carboxylate.

  • Workup : Purification via silica gel chromatography (CH₂Cl₂/EtOAc) isolates the product in high purity.

Functional Group Compatibility

The ethyl group at position 6 is introduced via the indole starting material, while the methylamino group requires post-cyclization modification. For example, nitration followed by reduction and methylation could install the methylamino moiety, though direct methods remain underdeveloped.

Nucleophilic Aromatic Substitution (SNAr) for Amino Group Installation

Substitution of a leaving group (e.g., Cl, F) at position 4 with methylamine is a viable route. This method is particularly effective when the quinoline core is pre-functionalized with electron-withdrawing groups.

Substitution Protocol

A patent detailing the synthesis of 1-ethyl-6-fluoro-7-(4-methylpiperazino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid illustrates this approach. For the target compound, ethyl 4-chloro-6-ethylquinoline-3-carboxylate reacts with methylamine in DMF at 80–100°C for 5–10 hours, using Cs₂CO₃ as a base.

Critical Factors:

  • Base Selection : Cs₂CO₃ enhances nucleophilicity of methylamine while mitigating side reactions.

  • Temperature : Elevated temperatures (≥80°C) drive the reaction to completion.

  • Yield : Comparable substitutions yield 55–66% in related quinolines.

Multi-Step Synthesis via Borate Intermediates

Borate-mediated reactions offer an alternative pathway, particularly for introducing complex substituents. A patent describes the use of boron trifluoride etherate to form borate intermediates, which are subsequently hydrolyzed to carboxylic acids.

Borate Formation and Hydrolysis

  • Borate Synthesis : Ethyl 6-ethyl-4-chloroquinoline-3-carboxylate reacts with BF₃·OEt₂ in propionic anhydride, forming a borate complex.

  • Amination : The borate intermediate reacts with methylamine, followed by hydrolysis under basic conditions (NaOH, H₂O) to yield the final product.

Advantages:

  • Mild Conditions : Hydrolysis at 60–80°C prevents decomposition of sensitive groups.

  • Scalability : This method is suitable for industrial production, with yields exceeding 85% in analogous compounds.

Comparative Analysis of Methods

Method Yield Conditions Complexity
Gould-Jacobs Cyclization70–75%Reflux in diphenylether (260–280°C)Moderate
Rh(II)-Catalyzed85–98%RT, CH₂Cl₂, Rh₂(esp)₂Low
SNAr55–66%DMF, 80–100°C, Cs₂CO₃High
Borate-Mediated85%+BF₃·OEt₂, propionic anhydride, NaOHHigh

The Rh(II)-catalyzed method stands out for its efficiency and mild conditions, whereas borate-mediated synthesis offers scalability. SNAr remains limited by moderate yields and stringent substrate requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate is being explored for its potential as an antimicrobial and anticancer agent . Research indicates that quinoline derivatives exhibit significant biological activity against various pathogens and cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can lead to enhanced inhibitory effects on cancer cell proliferation.

The compound has been evaluated for its interaction with specific biological targets, such as enzymes involved in metabolic pathways. Research has demonstrated that it can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which is pivotal in cancer therapy development .

Pharmaceutical Development

Due to its promising biological activities, this compound is being investigated for formulation into therapeutic agents targeting infectious diseases and cancers. The compound's ability to modulate enzyme activity positions it as a candidate for drug development aimed at novel treatment strategies.

Chemical Manufacturing

In industrial settings, this compound serves as a building block for synthesizing more complex chemical entities. Its versatility allows it to be utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Material Science

Research into the physical properties of this compound suggests potential applications in developing new materials with unique optical or electronic properties.

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesSignificant activity against various pathogens; potential for cancer therapy
Biological ActivityInteraction with DHODH enzymeInhibition leads to reduced cell proliferation; promising for drug design
Pharmaceutical DevelopmentFormulation into therapeutic agentsTargeting infectious diseases; ongoing clinical evaluations
Chemical ManufacturingBuilding block for complex chemicalsUsed in dyes and agrochemicals; enhances production efficiency
Material ScienceDevelopment of new materialsUnique optical/electronic properties under investigation

Case Studies

  • Anticancer Activity : A study evaluated various quinoline derivatives, including this compound, demonstrating that structural modifications significantly enhance anticancer activity against specific cell lines.
  • Antimicrobial Efficacy : Research focusing on the compound's antimicrobial properties revealed effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
  • Enzyme Inhibition : A detailed analysis of the interaction between this compound and DHODH showcased its mechanism of action, providing insights into its therapeutic potential in treating diseases linked to pyrimidine metabolism.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to its antibacterial and anticancer effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents (Position) Molecular Weight Key Features/Activities Reference
Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate 6-Ethyl, 4-Methylamino Not reported Target compound; potential CNS/antimicrobial activity (inferred from analogs) -
Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 6-CF₃, 4-Methylamino 298.26 Enhanced lipophilicity; possible CNS targeting
Ethyl 6-phenoxy-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate 6-Phenoxy, 4-Pyridinylmethylamino 399.45 Bulky substituents may improve receptor binding but reduce bioavailability
Ethyl 4-chloro-7-iodoquinoline-3-carboxylate 4-Cl, 7-I Not reported Halogenated derivatives used in structural studies; potential antimicrobial applications
Ethyl 6,7-difluoro-2-ethylmercapto-4-hydroxyquinoline-3-carboxylate 6,7-F, 2-SEt, 4-OH Not reported Hydroxy group increases polarity; sulfhydryl group may enhance metal binding
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyanoquinoline-3-carboxylate 4-Substituted benzylamino, 6-CN Not reported Cyano group improves electron-withdrawing effects; modified amino group enhances target specificity

Key Observations

Halogenation (e.g., Cl at position 4) may enhance antimicrobial activity but reduce solubility .

Position 6 Substituents: Ethyl (target compound) and trifluoromethyl () groups increase lipophilicity, favoring blood-brain barrier penetration for CNS applications. Polar groups (e.g., phenoxy in ) may reduce metabolic stability but improve water solubility.

Ester Functionality :

  • The ethyl ester at position 3 is a common feature, facilitating prodrug strategies for improved oral bioavailability .

Pharmacological Implications

  • Antimicrobial Activity : Halogenated derivatives (e.g., 4-Cl, 7-I in ) show promise in antimicrobial studies, likely due to electron-withdrawing effects enhancing target interactions.
  • CNS Targeting : Compounds with lipophilic substituents (e.g., CF₃ in or ethyl in the target compound) are candidates for CNS drug development.
  • Receptor Binding: Bulky substituents (e.g., phenoxy in ) may improve affinity for specific receptors but could limit pharmacokinetic performance.

Biological Activity

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate is a compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula : C13H16N2O2
Molecular Weight : 232.28 g/mol
Key Functional Groups : Ethyl group at position 6, methylamino group at position 4, and carboxylate group at position 3.

The unique arrangement of these functional groups contributes to the compound's biological activity, including its potential as an antimicrobial and anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, disrupting their normal function. For instance, studies have shown that quinoline derivatives can inhibit phosphodiesterases, which are crucial in various signaling pathways .
  • Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties. Research indicates that compounds in this class can target bacterial cell walls or interfere with nucleic acid synthesis .
  • Anticancer Properties : Quinoline derivatives have been evaluated for their ability to induce apoptosis in cancer cells. This compound may influence cell cycle regulation and promote cell death through various pathways.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Activity Type Observed Effects Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on fungal strains like Candida albicans
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits phosphodiesterase activity

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antibacterial effects of various quinoline derivatives, including this compound. The compound demonstrated significant inhibitory concentrations (IC50 values) against multiple bacterial strains, suggesting its potential as an effective antimicrobial agent .
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating a pathway through which the compound exerts its anticancer effects.
  • Pharmacological Characterization : Further pharmacological studies highlighted the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. This suggests a multifaceted role in therapeutic applications beyond mere antimicrobial action .

Q & A

Q. What are the established synthetic routes for Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted anilines with ethyl acetoacetate to form the quinoline backbone.
  • Step 2 : Fluorination or alkylation at the 6-position (e.g., using Selectfluor® or ethyl halides) .
  • Step 3 : Introduction of the methylamino group via reductive amination or nucleophilic substitution .
    Optimization : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield and purity. Side reactions (e.g., over-alkylation) are mitigated by controlled reagent stoichiometry .

Q. How is the compound structurally characterized, and what analytical techniques resolve spectral ambiguities?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methylamino at C4: δ 2.8–3.2 ppm for -NHCH3_3).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical ~289.34 g/mol).
  • XRD : Crystallographic analysis (using SHELX ) resolves stereoelectronic effects of the ethyl and methylamino groups on planarity .
    Data Ambiguities : Overlapping signals in crowded aromatic regions are resolved via 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s mechanism of action in bacterial systems?

  • Enzyme Inhibition Assays : Test binding to DNA gyrase or topoisomerase IV (common targets for quinolones) via fluorescence polarization .
  • MIC Determination : Assess antibacterial activity against Gram-positive/-negative strains (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
  • Molecular Dynamics : Simulate interactions with bacterial enzymes to identify critical binding residues influenced by the ethyl group’s hydrophobicity .

Q. How do substituent variations (e.g., ethyl vs. trifluoromethyl) affect bioactivity, and how are contradictions in literature resolved?

Substituent Position Impact on Activity Source
Ethyl (C6)Enhances lipophilicityImproved membrane permeability but reduced solubility
Trifluoromethyl (C6)Increases metabolic stabilityHigher resistance to cytochrome P450 oxidation
Contradictions : Discrepancies in MIC values across studies are addressed by standardizing assay conditions (e.g., pH, inoculum size) and using isogenic bacterial strains .

Q. What crystallographic strategies are employed to resolve structural disorder in derivatives?

  • Twinned Data Refinement : Use SHELXL for high-Rmerge_{merge} datasets, applying twin laws (e.g., BASF parameter optimization) .
  • Hydrogen Bonding Networks : Analyze packing motifs (e.g., N–H···O interactions) to stabilize crystal lattices despite ethyl group flexibility .

Q. How are reaction intermediates purified, and what chromatographic methods minimize decomposition?

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 4:1 to 1:2) separates polar intermediates.
  • HPLC-PDA : C18 columns (ACN:H2_2O + 0.1% TFA) resolve regioisomers (e.g., C4 vs. C6 substitution) .
    Stability : Light-sensitive intermediates are stored under N2_2 at -20°C to prevent oxidative degradation .

Data Contradiction Analysis

Q. Why do some studies report divergent SAR trends for ethyl-substituted quinolines?

  • Steric vs. Electronic Effects : Ethyl groups may hinder target binding in rigid enzymes (steric clash) but enhance activity in flexible binding pockets (hydrophobic stabilization) .
  • Assay Variability : Differences in bacterial efflux pump expression (e.g., P. aeruginosa vs. S. epidermidis) alter compound efficacy .

Q. How do conflicting solubility profiles impact formulation strategies?

Solvent Solubility (mg/mL) Application
DMSO>50In vitro assays
Water<0.1Requires nanoemulsion or cyclodextrin complexation .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmosphere (N2_2/Ar) to prevent oxidation of methylamino groups .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin) and cytotoxicity testing (e.g., HEK293 cells) to validate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.